Thiophene-2-sulfonyl isocyanate
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(oxomethylidene)thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3NO3S2/c7-4-6-11(8,9)5-2-1-3-10-5/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBPHCEHVHVSGEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)N=C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Thiophene 2 Sulfonyl Isocyanate and Analogues
Classical and Established Synthetic Routes to Sulfonyl Isocyanates
Traditional methods for the synthesis of sulfonyl isocyanates have been well-documented and are widely utilized in both laboratory and industrial settings. These routes often involve the use of common reagents to convert readily available starting materials into the target isocyanate.
Phosgenation of Corresponding Thiophene-2-sulfonamides
The reaction of a sulfonamide with phosgene (B1210022) or a phosgene equivalent is a classical and direct method for the synthesis of sulfonyl isocyanates. In the context of thiophene-2-sulfonyl isocyanate, this involves the phosgenation of thiophene-2-sulfonamide (B153586). The reaction proceeds by the reaction of the sulfonamide with phosgene, leading to the formation of the sulfonyl isocyanate and hydrogen chloride as a byproduct.
It is known that certain substituted thienylsulfonyl isocyanates can be prepared by phosgenation of the corresponding sulfonamides. google.com Historically, this process was often carried out in the presence of an organic base, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), to neutralize the hydrogen chloride formed during the reaction. google.com However, a notable advancement in this methodology is the ability to perform the phosgenation in the absence of a base, which is economically and environmentally advantageous as it avoids the use of an expensive organic base. google.com
The reaction is typically conducted in an inert diluent, with optionally halogenated aromatic hydrocarbons being preferred. google.com Examples of suitable diluents include chlorobenzene (B131634), toluene, and xylene, with xylene and chlorobenzene being particularly favored. google.com The reaction temperature generally ranges from 20 °C to 170 °C, with a preferred range of 100 °C to 150 °C, and more preferably between 125 °C and 135 °C. google.com The reaction time is typically between 30 minutes and 6 hours, with a preferred duration of 2 to 4 hours. google.com Stoichiometrically, phosgene is used in at least an equimolar amount, and often in excess, typically ranging from 1.0 to 10 moles of phosgene per mole of the sulfonamide. google.com
| Parameter | General Range | Preferred Range | More Preferred Range |
| Temperature | 20 °C - 170 °C | 100 °C - 150 °C | 125 °C - 135 °C |
| Diluent | Aromatic Hydrocarbons | Halogenated Aromatic Hydrocarbons | Xylene, Chlorobenzene |
| Base | Optional (e.g., DABCO) | Absent | Absent |
| Phosgene (molar eq.) | 1.0 - 10.0 | 1.0 - 3.0 | - |
| Reaction Time | 30 min - 6 h | 2 h - 4 h | - |
Table 1: General Reaction Conditions for the Phosgenation of Thienylsulfonamides.
Curtius Rearrangement from Corresponding Thiophene-2-sulfonyl Hydrazides
The Curtius rearrangement is a versatile and widely used method for converting acyl azides into isocyanates. wikipedia.orgorganic-chemistry.org In the context of sulfonyl isocyanates, the process would start from the corresponding sulfonyl hydrazide. For the synthesis of this compound, the precursor would be thiophene-2-sulfonyl hydrazide. This method is particularly useful as it often proceeds under mild conditions and with retention of stereochemistry. wikipedia.org
The general procedure involves the conversion of the sulfonyl hydrazide to the corresponding sulfonyl azide (B81097), which then undergoes thermal or photochemical rearrangement to yield the sulfonyl isocyanate with the loss of nitrogen gas. wikipedia.orgresearchgate.net The sulfonyl azide can be generated from the sulfonyl hydrazide by treatment with a nitrosating agent, such as nitrous acid (generated in situ from sodium nitrite (B80452) and an acid). researchgate.net
Once the sulfonyl azide is formed, it can be rearranged to the isocyanate by heating. wikipedia.org The resulting isocyanate can then be used in subsequent reactions without isolation. This method avoids the use of hazardous reagents like phosgene. While the general principle of the Curtius rearrangement is well-established for acyl azides, its application to sulfonyl azides, specifically for the synthesis of this compound, follows the same mechanistic pathway. wikipedia.orgresearchgate.net
Reaction of Thiophene-2-sulfonyl Chlorides with Silylated Isocyanates in the Presence of Lewis Acid Catalysts
An alternative route to sulfonyl isocyanates involves the reaction of sulfonyl chlorides with a silylated isocyanate, such as trimethylsilyl (B98337) isocyanate (TMS-isocyanate). This method offers a pathway to sulfonyl isocyanates with high yield and purity. google.com The reaction is catalyzed by small amounts of a Lewis acid. google.com
For the synthesis of this compound, the starting material would be thiophene-2-sulfonyl chloride. The reaction with trimethylsilyl isocyanate in the presence of a Lewis acid catalyst, such as tin tetrachloride, leads to the formation of the desired sulfonyl isocyanate and trimethylsilyl chloride as a byproduct. google.com The reaction can be driven to completion by the distillation of the volatile trimethylsilyl chloride. google.com
The reaction is typically carried out by heating the mixture of the sulfonyl chloride and trimethylsilyl isocyanate. google.com The addition of a catalytic amount of a Lewis acid, for example, halides of boron, aluminum, titanium, tin, vanadium, antimony, iron, or zinc, facilitates the reaction. google.com The reaction temperature is maintained to allow for the removal of the chlorotrimethylsilane (B32843) byproduct by distillation, which helps to monitor the conversion. google.com
| Reactant 1 | Reactant 2 | Catalyst | Byproduct |
| Thiophene-2-sulfonyl chloride | Trimethylsilyl isocyanate | Lewis Acid (e.g., SnCl₄) | Trimethylsilyl chloride |
Table 2: Reactants and Catalysts for the Synthesis of this compound from its Sulfonyl Chloride.
Advanced and Catalytic Synthetic Approaches for Sulfonyl Isocyanates and Derivatives
More recently, advanced synthetic methods utilizing transition metal catalysis have been developed for the synthesis of sulfonyl isocyanates. These methods often offer milder reaction conditions, higher efficiency, and broader substrate scope compared to classical routes.
Palladium-Catalyzed Carbonylative Strategies from Sulfonyl Azides
Palladium-catalyzed carbonylation of sulfonyl azides has emerged as a powerful method for the synthesis of sulfonyl isocyanates. acs.orgsci-hub.se This reaction involves the treatment of a sulfonyl azide with carbon monoxide in the presence of a palladium catalyst. The sulfonyl isocyanate is typically generated in situ and can be trapped with a nucleophile to form various derivatives, such as sulfonylureas or sulfonylcarbamates. acs.org
The reaction is believed to proceed through the formation of a palladium-nitrene intermediate from the sulfonyl azide, followed by the insertion of carbon monoxide to yield the sulfonyl isocyanate. acs.org A variety of palladium sources can be used, including palladium(II) acetate (B1210297) (Pd(OAc)₂) and palladium on carbon (Pd/C). acs.orgresearchgate.net The reaction is often carried out in a suitable solvent such as acetonitrile. acs.org In some procedures, a two-chamber system is employed where carbon monoxide is generated ex situ from a solid source like molybdenum hexacarbonyl (Mo(CO)₆). acs.org
Significantly, in a study screening reaction conditions for the synthesis of ¹¹C-sulfonyl carbamates, thiophene-2-sulfonyl azide was used as a model substrate, demonstrating the applicability of this methodology to the thiophene (B33073) series. researchgate.net
| Substrate | Reagent | Catalyst | Product (in situ) |
| Thiophene-2-sulfonyl azide | Carbon Monoxide (CO) | Palladium catalyst (e.g., Pd(OAc)₂, Pd/C) | This compound |
Table 3: Key Components in the Palladium-Catalyzed Carbonylation of Thiophene-2-sulfonyl Azide.
Rhodium(I)-Mediated Carbonylation Reactions
Similar to palladium catalysis, rhodium(I) complexes can also effectively mediate the carbonylation of sulfonyl azides to produce sulfonyl isocyanates. diva-portal.orgrsc.org These reactions are particularly valuable in the synthesis of radiolabeled compounds, for instance, using ¹¹C-carbon monoxide for positron emission tomography (PET) tracer development. diva-portal.org
The mechanism is thought to involve the reaction of the rhodium(I) complex with the sulfonyl azide to form a rhodium-nitrene intermediate, which then undergoes carbonylation to form the sulfonyl isocyanate. researchgate.net The in situ generated isocyanate can be subsequently reacted with an alcohol or an amine to afford the corresponding carbamate (B1207046) or urea (B33335). rsc.org For example, 2-arylazirines have been shown to react with carbon monoxide and a rhodium(I) dimer at or below room temperature to yield isocyanates in good yields. rsc.org This methodology has been successfully applied to the synthesis of ¹¹C-labeled sulfonyl carbamates from sulfonyl azides, highlighting its utility and mild reaction conditions. diva-portal.org
Photoredox Catalysis in the Generation of Sulfonylureas from Related Sulfonyl Isocyanates (e.g., Chlorosulfonyl Isocyanate, CSI)
The synthesis of sulfonylureas, a critical class of compounds in medicinal and agricultural chemistry, has traditionally relied on the nucleophilic addition of sulfonamides to pre-formed isocyanates or the addition of amines to sulfonyl isocyanates. rhhz.net However, these methods are often limited by the availability of the requisite isocyanate precursors. rhhz.net Modern synthetic chemistry has turned to photoredox catalysis to overcome these limitations, enabling novel pathways for the construction of sulfonylurea scaffolds.
A significant advancement involves a one-pot synthesis of alkylsulfonylureas using commercially available chlorosulfonyl isocyanate (CSI) under photoredox conditions. rhhz.net This methodology circumvents the need for pre-synthesized alkylsulfonyl isocyanates, which are often challenging to prepare. The reaction proceeds by first reacting an amine, such as 2,6-diisopropylaniline, with the highly electrophilic isocyanate moiety of CSI. This forms a chlorosulfonyl urea intermediate. rhhz.net In the key step, a photocatalyst, such as fac-Ir(ppy)₃, absorbs visible light and, through a single electron transfer (SET) process, reduces the sulfonyl chloride group of the intermediate to a sulfonyl radical. This radical is then trapped by a radical acceptor, like a silyl (B83357) enol ether, to generate the final alkylsulfonylurea product. rhhz.net
The reaction design capitalizes on the distinct reactivity of the two electrophilic sites in CSI. rhhz.net The initial reaction with an amine selectively targets the isocyanate group, leaving the sulfonyl chloride available for subsequent radical generation via photoredox catalysis. rhhz.net This approach has been shown to be effective for a broad range of anilines and silyl enolates, affording good yields in a single step. rhhz.netmolaid.com While this specific method has been demonstrated with CSI, it establishes a powerful precedent for the synthesis of complex sulfonylureas from other sulfonyl isocyanates, suggesting a potential route for derivatizing this compound or its precursors.
| Parameter | Condition | Role/Significance |
|---|---|---|
| Reactants | Aniline (B41778), Silyl Enol Ether, Chlorosulfonyl Isocyanate (CSI) | Building blocks for the one-pot synthesis. |
| Photocatalyst | fac-Ir(ppy)₃ | Absorbs light to initiate the single electron transfer for radical generation. |
| Light Source | 80 W White LED | Provides the energy for photocatalyst excitation. |
| Solvent | MeCN (Acetonitrile) | Optimal solvent for the transformation. |
| Key Intermediate | Chlorosulfonyl urea | Formed from the reaction of aniline and CSI; undergoes subsequent radical formation. |
| Mechanism | Radical Process via Single Electron Transfer (SET) | Enables the formation of the C-S bond from the sulfonyl chloride. |
| Yield | Up to 85% | Demonstrates the high efficiency of the one-pot method. |
Multicomponent Reaction Paradigms Involving Sulfonyl Isocyanate Precursors and Related Thiophene Scaffolds
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing atoms from all starting materials, are highly valued for their efficiency and ability to rapidly generate molecular complexity. dovepress.com These paradigms are particularly relevant for synthesizing diverse libraries of compounds, and the inclusion of sulfonyl isocyanate precursors and thiophene scaffolds has led to powerful synthetic tools.
One notable approach uses sulfonyl azides as precursors to sulfonyl isocyanates. For instance, thiophene-2-sulfonyl azide has been employed as a model substrate in palladium-catalyzed carbonylative chemistry. diva-portal.org In this process, the sulfonyl azide reacts with carbon monoxide to generate a sulfonyl isocyanate intermediate in situ. This reactive intermediate is then trapped by an alcohol or amine to furnish the corresponding sulfonyl carbamate or sulfonylurea. diva-portal.orgnih.gov This strategy avoids the direct handling of potentially unstable sulfonyl isocyanates while incorporating the thiophene-2-sulfonyl moiety into the final product.
Other MCRs focus on constructing the thiophene ring itself while incorporating a sulfonyl group. A copper(I)-catalyzed denitrogenative reaction combines terminal alkynes, N-sulfonyl azides, and specific thiolates to create fully substituted thiophene derivatives in a one-pot manner. acs.org This reaction proceeds through the in situ generation of a reactive azaheterocumulene from the alkyne and sulfonyl azide, which is then intercepted by the thiolate to initiate a cascade of bond formations, ultimately yielding the thiophene ring. acs.org Furthermore, MCRs have been developed where existing thiophene derivatives are functionalized. For example, a four-component reaction involving a thiophene-bearing sulfonyl group has been used to synthesize isoindolinone derivatives, demonstrating the compatibility of the thiophene scaffold in complex, radical-mediated transformations. beilstein-journals.org
| Reaction Type | Key Components | Precursor/Intermediate | Product | Reference |
|---|---|---|---|---|
| Palladium-Catalyzed Carbonylative Coupling | Thiophene-2-sulfonyl azide, Carbon Monoxide, Alcohol | This compound (in situ) | Thiophene-2-sulfonyl carbamate | diva-portal.org |
| Copper-Catalyzed Thiophene Synthesis | Terminal alkyne, N-sulfonyl azide, Aroylethanethiolate | Azaheterocumulene | Fully substituted thiophene | acs.org |
| Radical-Mediated Isoindolinone Synthesis | 2-Vinylbenzoic acid, Aryldiazonium salt, Nitrile, DABSO | Arylsulfonyl radical | Isoindolinone (with thiophene derivative in scope) | beilstein-journals.org |
Continuous Flow Synthesis Techniques for Thiophene-Based Heterocycles and Related Isocyanate Chemistry
Continuous flow chemistry, where reagents are pumped through a network of tubes and reactors, offers significant advantages over traditional batch processing. Enhanced control over reaction parameters, improved safety when handling hazardous reagents or intermediates, and superior scalability make it a powerful tool for modern organic synthesis. core.ac.uk This technology is particularly well-suited for the synthesis of thiophene-based heterocycles and for managing the chemistry of reactive isocyanates.
The synthesis of functionalized thiophenes has been successfully translated to flow systems. Methodologies for the direct arylation of thiophene derivatives have been developed using packed-bed reactors containing a solid base. core.ac.uk This approach allows for efficient C-H functionalization with short residence times (30-60 minutes) and can be scaled to produce gram quantities of aryl-thiophenes, which are important motifs in materials science and medicinal chemistry. core.ac.uk Similarly, the lithiation of thiophene building blocks, a fundamental transformation, has been adapted to commercial bench-top flow reactors, demonstrating the utility of flow for preparing key thiophene intermediates. researchgate.net
Perhaps most relevant is the application of flow chemistry to manage the generation and subsequent reaction of isocyanates. Isocyanates are often generated from acyl azides via the Curtius rearrangement, a process that can be hazardous in batch due to the thermal instability of the azide intermediate. nih.gov In a continuous flow setup, the acyl azide can be generated and immediately passed through a heated reactor to trigger the rearrangement to the isocyanate, which is then trapped in-line by a nucleophile. nih.gov This "on-demand" generation minimizes the accumulation of hazardous intermediates. Notably, this exact strategy has been applied to a phenylthiophene-2-carboxylic acid derivative. The corresponding acyl azide was prepared and rearranged in flow to an isocyanate, which then underwent an intramolecular cyclization, demonstrating a direct link between thiophene precursors, isocyanate generation, and continuous flow technology. nih.gov Such techniques provide a clear and safe pathway for the potential synthesis and derivatization of this compound.
| Process | Key Reagents/Substrate | Flow Reactor Setup | Key Advantage | Reference |
|---|---|---|---|---|
| Direct Arylation of Thiophene | Thiophene derivative, Aromatic bromide | Packed-bed reactor with solid base (K₂CO₃) | Improved efficiency and scalability over batch. | core.ac.uk |
| Curtius Rearrangement | Phenylthiophene-2-carboxylic acid derivative, DPPA | Heated coil reactor (235 °C) for rearrangement/cyclization. | Safe generation and in-line reaction of the isocyanate intermediate. | nih.gov |
| Synthesis of Functional Thiophenes | Thiophene building blocks | Commercial bench-top flow reactor | Enables fundamental transformations like lithiation in a controlled manner. | researchgate.net |
| Isocyanide Synthesis and Reaction | Various precursors | Multi-step reactor network for synthesis, purification, and reaction. | Enables use of unstable/hazardous reagents (analogous to isocyanates). | rsc.org |
Applications of Thiophene 2 Sulfonyl Isocyanate As a Key Building Block in Complex Molecular Synthesis
Advanced Construction of Nitrogen-Containing Heterocycles
While sulfonyl isocyanates are known to participate in cycloaddition reactions, specific literature detailing the use of thiophene-2-sulfonyl isocyanate for the assembly of pyrrolidine (B122466) and oxazolidinone scaffolds or for the direct synthesis of thiophene-fused systems like 1,2,4-triazoles and thiazoles is not extensively documented in readily available research. The synthesis of such heterocyclic systems typically follows other established routes. For instance, the formation of thiophene-linked 1,2,4-triazoles often involves the cyclization of thiophene-carbohydrazide with isothiocyanates. espublisher.comresearchgate.net
Diversification and Functionalization Strategies
The reactivity of the isocyanate group is central to the application of this compound in diversification and functionalization strategies. This functionality allows for the direct introduction of the thiophene-2-sulfonamide (B153586) or sulfonylurea motif onto various substrates.
Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves modifying complex, biologically active molecules at a late stage of the synthesis to rapidly generate analogues with improved properties. While the concept of LSF is broadly applied, specific examples detailing the use of this compound for the late-stage functionalization of complex bioactive molecules are not prominently featured in available literature. In principle, its reaction with amine or alcohol groups present in a complex molecule could introduce the thiophene-sulfonyl moiety, but dedicated studies on this application are limited.
The most direct and well-established application of this compound is in the synthesis of sulfonylureas. The sulfonylurea functional group is a critical pharmacophore in medicinal chemistry. The reaction involves the addition of a nucleophilic amine to the electrophilic isocyanate carbon of this compound. This reaction is typically high-yielding and proceeds under mild conditions, making it a robust method for introducing the thiophene-2-sulfonylurea moiety into a wide range of molecules.
The general reaction is as follows: R-NH₂ + (Thiophene-2-SO₂NCO) → R-NH-C(=O)NH-SO₂-Thiophene
This strategy allows for the synthesis of a diverse library of compounds where the 'R' group can be varied extensively, as shown in the table below.
| Amine Reactant (R-NH₂) | Resulting Sulfonylurea Product | Potential Application Area |
| Alkylamine | N-Alkyl-N'-(thiophen-2-ylsulfonyl)urea | Agrochemicals, Medicinal Chemistry |
| Aniline (B41778) | N-Phenyl-N'-(thiophen-2-ylsulfonyl)urea | Medicinal Chemistry |
| Amino Acid Ester | N-(Alkoxycarbonylalkyl)-N'-(thiophen-2-ylsulfonyl)urea | Peptide Mimetics, Drug Discovery |
| Heterocyclic Amine | N-Heterocyclyl-N'-(thiophen-2-ylsulfonyl)urea | Drug Discovery |
Detailed Research Findings: The synthesis of sulfonylureas via the reaction of a sulfonamide with an isocyanate is a cornerstone of medicinal chemistry. This compound serves as a direct precursor, reacting with various primary and secondary amines to forge the sulfonylurea linkage. This method provides a straightforward route to novel derivatives containing the thiophene (B33073) ring, a known privileged scaffold in drug discovery due to its ability to act as a bioisostere for a phenyl ring and engage in various biological interactions. The thiophene sulfonamide portion of the resulting molecule is also a key structural motif in various carbonic anhydrase inhibitors and other therapeutic agents. eurekaselect.compharmaguideline.com
Postsynthetic modification (PSM) is a technique used to functionalize porous materials like Metal-Organic Frameworks (MOFs) after their initial synthesis. This allows for the introduction of new chemical functionalities without altering the underlying framework structure.
MOFs that are constructed using amine-containing linkers (e.g., 2-aminoterephthalic acid) possess free amine groups that project into the pores of the material. These nucleophilic sites are available for reaction with various electrophilic reagents, including isocyanates.
The reaction of an amine-functionalized MOF with this compound would result in the covalent attachment of thiophene-sulfonylurea groups throughout the porous structure.
MOF-NH₂ + (Thiophene-2-SO₂NCO) → MOF-NH-C(=O)NH-SO₂-Thiophene
This modification can significantly alter the properties of the MOF:
Enhanced CO₂ Capture: The introduction of polar sulfonylurea groups can increase the affinity of the MOF for acidic gases like CO₂. rsc.org
Selective Adsorption: The specific chemical nature of the thiophene-sulfonylurea functionality can be exploited for the selective adsorption of other guest molecules.
Catalysis: The sulfonamide moiety can act as a catalytic site or a binding site for catalytic species.
The table below illustrates the potential outcomes of such a modification.
| Framework Material | Functional Group for Reaction | Reagent | Resulting Functionality | Potential Application |
| Amine-functionalized MOF (e.g., UiO-66-NH₂) | Primary aromatic amine | This compound | Thiophene-sulfonylurea | Gas separation, Catalysis |
| Amine-functionalized Silica | Primary aliphatic amine | This compound | Thiophene-sulfonylurea | Chromatography, Catalysis |
While the reaction of isocyanates with amine-functionalized MOFs is a known PSM strategy, specific examples explicitly using this compound are not widely reported but represent a chemically feasible and logical extension of established modification techniques. rsc.org
Facilitating Carbon-Sulfur and Carbon-Nitrogen Bond Formations in Organic Synthesis
The electrophilic nature of the isocyanate group in this compound is central to its ability to form new carbon-nitrogen and, hypothetically, carbon-sulfur bonds. The electron-withdrawing sulfonyl group further enhances the reactivity of the isocyanate moiety, making it a potent reagent for reactions with a variety of nucleophiles.
This compound readily reacts with a wide array of nitrogen-containing nucleophiles to form stable carbon-nitrogen bonds. These reactions are typically efficient and proceed under mild conditions, making them highly valuable in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. The primary mechanism involves the nucleophilic attack of the nitrogen atom on the electrophilic carbonyl carbon of the isocyanate group.
One of the most common applications is the synthesis of N-sulfonylureas and related derivatives. The reaction with primary and secondary amines leads to the formation of the corresponding sulfonylureas. This transformation is of particular interest in medicinal chemistry, as the sulfonylurea moiety is a key pharmacophore in a number of therapeutic agents.
| Reactant | Product | Reaction Conditions | Yield (%) |
| Aniline | N-phenyl-N'-(thiophen-2-ylsulfonyl)urea | Aprotic Solvent, Room Temp. | High |
| Benzylamine | N-benzyl-N'-(thiophen-2-ylsulfonyl)urea | Aprotic Solvent, Room Temp. | High |
| Piperidine | 1-(thiophen-2-ylsulfonyl)-3-piperidinylurea | Aprotic Solvent, Room Temp. | High |
This table represents typical reactions of sulfonyl isocyanates with amines, illustrating the expected products with this compound.
Furthermore, reactions with other nitrogen nucleophiles, such as hydrazines and hydroxylamines, can lead to the formation of corresponding semicarbazides and N-hydroxyureas, respectively. These products can serve as versatile intermediates for the synthesis of various heterocyclic compounds.
While less common than C-N bond formation, the reactivity of the isocyanate group suggests potential for the formation of carbon-sulfur bonds. Based on the electrophilicity of the isocyanate carbon, it is plausible that this compound could react with sulfur-based nucleophiles, such as thiols, under appropriate conditions. This would lead to the formation of N-sulfonylthiocarbamates. Such reactions would provide a novel route for the incorporation of both a thiophene and a sulfonylthiocarbamate moiety into a molecule, opening up new avenues for the design of biologically active compounds.
| Reactant | Proposed Product | Reaction Conditions |
| Thiophenol | S-phenyl (thiophen-2-ylsulfonyl)carbamothioate | Base catalyst, Aprotic Solvent |
| Benzyl mercaptan | S-benzyl (thiophen-2-ylsulfonyl)carbamothioate | Base catalyst, Aprotic Solvent |
This table presents hypothetical reactions of this compound with thiols, based on the known reactivity of isocyanates.
Contributions to Multicomponent Reactions for Enhanced Chemical Diversity
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. The inherent reactivity of this compound makes it an excellent candidate for participation in such reactions, thereby contributing significantly to the generation of chemical diversity.
The isocyanate functionality can act as a key electrophilic component in various MCRs. For instance, in Ugi-type reactions, an isocyanate is one of the four components, along with an amine, a carbonyl compound (aldehyde or ketone), and a carboxylic acid. The incorporation of this compound into an Ugi reaction would result in the formation of complex α-acylamino amides bearing a thiophene-2-sulfonyl group. This provides a straightforward method to introduce this specific functionality into a diverse library of compounds.
Hypothetical Ugi-type Reaction Involving this compound:
| Amine | Carbonyl Compound | Carboxylic Acid | Isocyanate Component | Product |
| Aniline | Benzaldehyde | Acetic Acid | This compound | α-Acetamido-N-phenyl-N'-(thiophen-2-ylsulfonyl)benzeneacetamide |
| Benzylamine | Acetone | Benzoic Acid | This compound | N-Benzoyl-N-benzyl-2-methyl-N'-(thiophen-2-ylsulfonyl)alaninamide |
This table illustrates the potential products from a hypothetical Ugi-type multicomponent reaction using this compound.
Similarly, in Passerini-type reactions, which involve an isocyanide, a carbonyl compound, and a carboxylic acid, the isocyanate functionality of this compound could potentially be utilized in variations of this reaction. By participating in these convergent synthetic strategies, this compound facilitates the rapid assembly of complex molecular scaffolds. The resulting products, enriched with the thiophene and sulfonyl moieties, are of significant interest for screening in drug discovery and materials science programs, offering a pathway to novel chemical entities with diverse properties and biological activities.
Theoretical and Computational Chemistry on Thiophene 2 Sulfonyl Isocyanate Reactivity and Structure
Quantum Chemical Investigations of Electronic Structure and Reactivity
Quantum chemical calculations serve as a powerful lens through which the intrinsic properties of molecules can be examined. For the closely related thiophene (B33073) sulfonamide derivatives, these methods have provided a wealth of information regarding their electronic structure, stability, and various reactivity parameters.
At the heart of modern computational chemistry, Density Functional Theory (DFT) is pivotal for dissecting the electronic makeup of molecules. Extensive research on a series of eleven thiophene sulfonamide derivatives has utilized DFT calculations, specifically at the B3LYP/6-311G(d,p) level of theory, to optimize their molecular geometries and probe their electronic characteristics. Vibrational analysis in these studies confirmed that the optimized structures represent true energy minima on the potential energy surface, evidenced by the absence of imaginary frequencies.
The calculated geometric parameters, including bond lengths and angles, have shown strong concordance with experimental data for similar molecular structures. For example, the S=O bond lengths within the sulfonamide moiety were consistently calculated to be between 1.45 Å and 1.46 Å, with the S-N bond lengths falling in the 1.67 Å to 1.68 Å range. Furthermore, the determination of dihedral angles between the thiophene ring and adjacent aromatic systems has offered crucial insights into the preferred three-dimensional conformations of these molecules.
Despite the foundational understanding these calculations provide for the ground state of thiophene sulfonamides, the scientific literature currently lacks specific DFT studies on the transition states involved in the reactions of Thiophene-2-sulfonyl isocyanate.
The reactivity of a molecule is fundamentally governed by its Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO correlates with the ionization potential (the propensity to donate an electron), whereas the LUMO's energy is linked to the electron affinity (the capacity to accept an electron). The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), serves as a critical indicator of a molecule's kinetic stability and reactivity.
In the case of the studied thiophene sulfonamide derivatives, the HOMO-LUMO energy gaps were determined to lie within a range of 3.44 eV to 4.65 eV, suggesting a high degree of kinetic stability. mdpi.com It is a general principle that a smaller HOMO-LUMO gap corresponds to greater reactivity.
From these FMO energies, a suite of important electronic parameters can be derived, including ionization potential (I), electron affinity (A), chemical hardness (η), chemical softness (S), electronegativity (χ), chemical potential (µ), and the electrophilicity index (ω). These indices offer a quantitative framework for assessing molecular reactivity. dntb.gov.uadntb.gov.ua
The following interactive table provides a summary of the calculated electronic parameters for a selection of these thiophene sulfonamide derivatives, offering a glimpse into the electronic characteristics of this class of compounds.
A consistent finding across computational studies of thiophene sulfonamide derivatives is the general similarity of the isodensity surfaces of their FMOs. dntb.gov.ua However, it has been noted that the introduction of highly electronegative heteroatoms can lead to perturbations in this pattern. dntb.gov.ua The spatial distribution of the HOMO and LUMO is of paramount importance. In many of the analyzed derivatives, the HOMO is predominantly localized on the thiophene ring and the sulfonamide group. In contrast, the LUMO tends to be delocalized over the entire molecular structure, including any additional aromatic substituents. This distribution is a key determinant of the regions of the molecule most susceptible to electrophilic or nucleophilic attack.
The electronic parameters derived from these molecular orbital calculations, such as the electrophilicity index, offer valuable predictions about a molecule's capacity to act as an electrophile. For this compound, the presence of the highly electrophilic isocyanate functional group is expected to have a profound impact on these parameters. While specific data for the isocyanate are not available, the existing studies on sulfonamide derivatives provide a crucial comparative baseline.
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling stands as an indispensable tool for mapping out reaction mechanisms, enabling the characterization of elusive transition states and the quantification of activation energies.
A thorough review of the current scientific literature did not yield any specific studies focused on the characterization of transition states or the calculation of activation energies for reactions involving this compound. Such research would be of immense value for understanding its reactivity profile, particularly in reactions characteristic of isocyanates, such as cycloadditions and nucleophilic additions.
Similarly, there is a current lack of information regarding the simulation of reaction dynamics and energetics for this compound. These advanced computational techniques provide a more profound understanding of the intricate details of reaction pathways, as well as the factors that govern reaction rates and the distribution of products.
Conformational Analysis and Prediction of Spectroscopic Properties of this compound
Due to a lack of direct computational studies on this compound, this section infers its conformational and spectroscopic characteristics from theoretical analyses of structurally related compounds, primarily thiophene sulfonamide derivatives. Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting the behavior of molecules, offering insights into their stable structures and spectral properties.
Conformational Energy Landscapes and Isomerism
The conformational landscape of this compound is dictated by the rotational barriers around the C-S and S-N bonds. While specific studies on this molecule are not available, analysis of related sulfonamides suggests that the orientation of the sulfonyl group relative to the thiophene ring is a key determinant of conformational stability.
In studies of benzenesulfonamides, the perpendicular orientation of the sulfonyl group with respect to the benzene (B151609) ring is a common conformational feature. However, the presence of ortho substituents can lead to a configuration where one of the S=O bonds lies in the plane of the aromatic ring mdpi.com. For this compound, the isocyanate group's interaction with the thiophene ring will influence the rotational preference. It is plausible that multiple conformers exist with relatively small energy differences, corresponding to different torsional angles of the sulfonyl and isocyanate groups. The global minimum energy conformation would be determined by a balance of steric and electronic effects. Computational studies on various thiophene derivatives have successfully used methods like B3LYP/6-311G(d,p) to determine optimized geometries and confirm them as true minima by ensuring the absence of imaginary vibrational frequencies semanticscholar.orgmdpi.com.
Prediction of Spectroscopic Signatures (e.g., Infrared, Nuclear Magnetic Resonance)
Theoretical calculations can provide valuable predictions of spectroscopic data, which are crucial for the identification and characterization of compounds.
Infrared (IR) Spectroscopy:
Computational studies on thiophene sulfonamide derivatives have successfully predicted their vibrational spectra. semanticscholar.orgmdpi.com These studies allow for the assignment of characteristic vibrational modes. By analogy, the IR spectrum of this compound is expected to show distinct peaks corresponding to the functional groups present.
Key predicted vibrational frequencies for the thiophene-2-sulfonyl moiety, based on related sulfonamides, would include:
O=S=O Vibrations: Antisymmetric and symmetric stretching vibrations of the sulfonyl group are typically strong and appear in distinct regions of the spectrum.
C–H Vibrations: Stretching and deformation vibrations associated with the thiophene ring. mdpi.com
C–C Vibrations: Stretching vibrations within the thiophene ring. mdpi.com
-N=C=O Vibrations: The isocyanate group would exhibit a very strong and characteristic antisymmetric stretching band, typically in the 2250-2280 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
While specific predicted NMR data for this compound is unavailable, DFT calculations are routinely used to predict ¹H and ¹³C NMR chemical shifts. For this molecule, one would expect to see characteristic signals for the protons on the thiophene ring, with their chemical shifts and coupling constants being influenced by the strong electron-withdrawing nature of the sulfonyl isocyanate group. The carbon atoms of the thiophene ring and the isocyanate carbon would also give rise to distinct signals in the ¹³C NMR spectrum.
Structure-Reactivity Relationship Studies via Computational Approaches
Computational chemistry provides significant insights into the relationship between the structure of a molecule and its chemical reactivity. For this compound, these approaches can elucidate its electronic properties and predict its behavior in chemical reactions.
The reactivity of sulfonyl isocyanates is characterized by the electrophilicity of the isocyanate carbon and the sulfur atom of the sulfonyl group. Computational studies on the hydrolysis of isocyanates indicate that they react predominantly through the N=C bond. nih.gov The presence of the strongly electron-withdrawing thiophene-2-sulfonyl group is expected to enhance the electrophilicity of the isocyanate moiety, making it highly susceptible to nucleophilic attack.
Key electronic parameters that can be calculated to understand structure-reactivity relationships include:
Frontier Molecular Orbitals (HOMO and LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), along with the HOMO-LUMO energy gap, are crucial indicators of chemical reactivity and stability. semanticscholar.org A smaller energy gap generally implies higher reactivity. In related thiophene sulfonamide derivatives, the HOMO-LUMO gap has been analyzed to understand their stability. semanticscholar.orgmdpi.com
Molecular Electrostatic Potential (MEP): MEP maps are used to visualize the charge distribution and identify electrophilic and nucleophilic sites within a molecule. For this compound, the MEP would likely show a region of high positive potential around the isocyanate carbon and the sulfonyl sulfur, indicating these as the primary sites for nucleophilic attack.
Global Reactivity Descriptors: Parameters such as chemical hardness, electronic chemical potential, and electrophilicity index can be calculated using DFT to quantify the reactivity of the molecule. semanticscholar.org
These computational approaches provide a theoretical framework for understanding and predicting the chemical behavior of this compound, guiding its potential applications in synthesis and materials science.
Advanced Characterization Techniques for Thiophene 2 Sulfonyl Isocyanate and Its Derivatives
Spectroscopic Analysis for Reaction Monitoring and Product Identification
Spectroscopy is a cornerstone in the analysis of thiophene-2-sulfonyl isocyanate, a highly reactive species, and its derivatives. Techniques such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy are indispensable for both real-time reaction monitoring and the structural confirmation of isolated products.
In-situ Infrared Spectroscopy for Real-time Isocyanate Group Detection
In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful process analytical technology (PAT) for real-time monitoring of reactions involving isocyanates. acs.org The isocyanate functional group (-N=C=O) has a strong and distinct asymmetrical stretching vibration that appears in a region of the IR spectrum that is typically free from other common functional group absorptions. tandfonline.com This allows for its concentration to be tracked accurately and continuously throughout a chemical transformation without the need for offline sampling.
For reactions involving this compound, an attenuated total reflectance (ATR) fiber-optic probe can be inserted directly into the reaction vessel. acs.org This setup enables the continuous collection of IR spectra. The defining characteristic is the intense absorption band for the N=C=O group, which typically appears between 2250 and 2285 cm⁻¹. tandfonline.com As the this compound reacts with a nucleophile (e.g., an alcohol or amine), the intensity of this peak diminishes. The rate of its disappearance provides direct information on the reaction kinetics, while its complete absence signals the reaction's endpoint. acs.orgtandfonline.com Concurrently, the appearance of new absorption bands, such as those for urethane (B1682113) or urea (B33335) linkages, confirms the formation of the desired derivative.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Observation during Reaction |
|---|---|---|---|
| Isocyanate (-N=C=O) | Asymmetric Stretch | 2250 - 2285 | Decreases in intensity |
| Urethane (R-NH-C(O)-OR') | N-H Stretch | 3300 - 3500 | Increases in intensity |
| Urethane (R-NH-C(O)-OR') | C=O Stretch | 1680 - 1740 | Increases in intensity |
| Urea (R-NH-C(O)-NH-R') | N-H Stretch | 3300 - 3500 | Increases in intensity |
| Urea (R-NH-C(O)-NH-R') | C=O Stretch | 1630 - 1680 | Increases in intensity |
High-Resolution Nuclear Magnetic Resonance Spectroscopy (e.g., ¹H NMR, ¹³C NMR, ¹⁵N NMR)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural elucidation of this compound derivatives in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including connectivity and stereochemistry.
¹H NMR: Proton NMR spectra provide information on the number, environment, and connectivity of hydrogen atoms. In derivatives of this compound, the protons on the thiophene (B33073) ring exhibit characteristic chemical shifts and coupling patterns. The electron-withdrawing sulfonyl group significantly influences these shifts. The three protons on the thiophene ring would appear as a complex multiplet system, typically in the aromatic region (7.0-8.5 ppm). Upon derivatization, new signals corresponding to the added nucleophile will appear, such as the N-H proton of a urethane or urea, which often presents as a broad singlet.
¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton of a molecule. The carbon atom of the isocyanate group itself is highly deshielded and appears at a characteristic downfield shift. The carbon atoms of the thiophene ring also have distinct chemical shifts that are influenced by the sulfonyl substituent.
| Atom | Position | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| H-3 | Thiophene Ring | ~7.8 - 8.2 | - |
| H-4 | Thiophene Ring | ~7.2 - 7.5 | - |
| H-5 | Thiophene Ring | ~7.9 - 8.3 | - |
| C-2 | Thiophene Ring | - | ~140 - 145 |
| C-3 | Thiophene Ring | - | ~130 - 135 |
| C-4 | Thiophene Ring | - | ~127 - 130 |
| C-5 | Thiophene Ring | - | ~135 - 140 |
| -N=C=O | Isocyanate Carbon | - | ~120 - 128 |
Note: Predicted values are based on typical shifts for substituted thiophenes and isocyanates and may vary based on solvent and specific derivative structure.
¹⁵N NMR: Nitrogen-15 NMR, although less common due to the lower natural abundance and sensitivity of the ¹⁵N isotope, can provide direct and valuable information. The nitrogen nucleus of the isocyanate group has a characteristic chemical shift that is sensitive to its electronic environment. Studies have shown that the ¹⁵N chemical shifts of isocyanates are found at significantly higher fields compared to other nitrogen-containing functional groups, providing a clear diagnostic window. tandfonline.com Upon reaction to form a sulfonamide or urethane, this nitrogen signal will shift dramatically, confirming the conversion of the isocyanate group.
Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an essential analytical technique used to determine the precise molecular weight of this compound derivatives and to gain structural information through the analysis of their fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the molecular mass with enough accuracy to deduce the elemental formula of the compound.
Upon ionization, typically through electron impact (EI) or electrospray ionization (ESI), the molecular ion (M⁺) is generated. The mass-to-charge ratio (m/z) of this ion provides the molecular weight. The molecular ion of a thiophene-sulfonyl derivative can then undergo fragmentation through the cleavage of its weakest bonds.
For thiophene-2-sulfonyl derivatives, a common and dominant fragmentation pathway involves the cleavage of the S-N bond or S-C bond of the sulfonyl group. Key fragmentation patterns observed in the mass spectra of related 2-thiophenesulfonyl compounds include:
Loss of SO₂: Cleavage can result in the loss of a neutral sulfur dioxide molecule.
Cleavage of the S-X bond: The bond between the sulfur atom and the substituent (in this case, the isocyanate group or its derivative) is prone to cleavage. tandfonline.com This often leads to the formation of the thiophene-2-sulfonyl cation (C₄H₃S-SO₂⁺) at m/z 147. tandfonline.com
Formation of the Thienyl Cation: Subsequent loss of SO₂ from the thiophene-2-sulfonyl cation can produce the thienyl cation (C₄H₃S⁺) at m/z 83. tandfonline.com
| Fragment Ion | Proposed Structure | m/z | Origin |
|---|---|---|---|
| [M]⁺ | Molecular Ion | Variable | Parent Molecule |
| [M - RNH]⁺ | C₄H₃S-SO₂⁺ | 147 | Cleavage of S-N bond |
| [M - SO₂]⁺ | [C₄H₃S-NHR]⁺ | Variable | Loss of sulfur dioxide |
| [C₄H₃S]⁺ | Thienyl cation | 83 | Loss of SO₂ from [C₄H₃S-SO₂]⁺ |
Note: R represents the group derived from the nucleophile that reacted with the isocyanate.
X-ray Crystallography for Solid-State Structural Elucidation of Complex Derivatives
While NMR and MS provide invaluable data on connectivity and composition, X-ray crystallography offers the most definitive and unambiguous method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. This technique is applicable to derivatives of this compound that can be grown as single crystals of sufficient quality.
The process involves irradiating a single crystal with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a detailed electron density map of the molecule can be constructed. From this map, the exact position of each atom in the crystal lattice can be determined with very high precision.
For complex derivatives, X-ray crystallography provides incontrovertible data on:
Bond lengths and angles: Precise measurements of all interatomic distances and angles.
Conformation: The exact spatial orientation of the thiophene ring relative to the sulfonyl group and the rest of the molecule.
Stereochemistry: The absolute configuration of any chiral centers within the molecule.
Intermolecular interactions: The analysis of the crystal packing reveals non-covalent interactions such as hydrogen bonds, which govern the solid-state properties of the material.
The structural data obtained from X-ray crystallography is crucial for understanding structure-activity relationships and for computational modeling studies. Crystal structures of related sulfonamides and isocyanate derivatives have been successfully determined, demonstrating the utility of this technique for this class of compounds. researchgate.netacs.orgresearchgate.netbeilstein-journals.org
Q & A
Basic: What are the most reliable synthetic routes for preparing thiophene-2-sulfonyl isocyanate, and how are intermediates characterized?
Methodological Answer:
this compound is typically synthesized via the Curtius rearrangement of thiophene-2-carbonyl azides, as demonstrated in studies on analogous heterocyclic systems. Thermal decomposition of the azide intermediate (e.g., at 80–120°C in inert solvents like toluene) generates the isocyanate, which can be purified via vacuum distillation or chromatography. Key intermediates (e.g., carbonyl azides) are characterized using FTIR (N₃ stretch at ~2100 cm⁻¹) and NMR (thiophene ring protons at δ 7.2–7.8 ppm). Reaction progress is monitored by TLC or GC-MS to confirm azide decomposition and isocyanate formation .
Basic: How can researchers safely handle this compound given its reactivity and potential toxicity?
Methodological Answer:
Due to its high reactivity with nucleophiles (e.g., water, amines) and potential toxicity (limited toxicological data available), handling requires:
- Controlled Environment : Use anhydrous solvents, inert atmospheres (N₂/Ar), and sealed reaction vessels to prevent hydrolysis.
- Personal Protective Equipment (PPE) : Nitrile gloves, splash goggles, and fume hoods to avoid dermal/ocular exposure.
- Waste Management : Quench residual isocyanate with excess di-n-butylamine (n-DBA) in a secondary container to form stable urea derivatives .
Basic: What analytical methods are recommended for quantifying this compound in reaction mixtures?
Methodological Answer:
Indirect gas chromatography (GC) with n-DBA derivatization is widely used. Excess n-DBA reacts with the isocyanate to form urea, and unreacted n-DBA is quantified via GC-FID. Advantages include:
- Sensitivity : Detection limits of ~0.1 µg/mL.
- Versatility : Independent of isocyanate volatility or thermal stability.
- Validation : Internal standards (e.g., diphenylamine) ensure precision (RSD <5%) .
Advanced: How can reaction mechanisms involving this compound be elucidated, particularly in multi-step syntheses?
Methodological Answer:
Mechanistic studies require:
- Kinetic Profiling : Monitor reaction rates via in-situ FTIR or Raman spectroscopy to detect intermediates (e.g., sulfonylurea or carbamate adducts).
- Computational Modeling : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict transition states and activation energies for steps like nucleophilic addition or cyclization.
- Isotopic Labeling : Use ¹⁵N-labeled amines to track urea formation pathways .
Advanced: How do solvent polarity and temperature influence the regioselectivity of this compound in nucleophilic reactions?
Methodological Answer:
- Polar Solvents (e.g., DMF) : Favor sulfonamide formation via attack at the sulfonyl group.
- Nonpolar Solvents (e.g., Toluene) : Promote isocyanate reactivity (e.g., urea formation with amines).
- Temperature Effects : Elevated temperatures (>60°C) accelerate side reactions (e.g., hydrolysis to sulfonic acids), necessitating low-temperature optimization (-10°C to 25°C) .
Advanced: What strategies resolve discrepancies in isocyanate quantification between titration and GC methods?
Methodological Answer:
Discrepancies arise from:
- Titration Limitations : Interference by secondary amines or moisture.
- GC Artifacts : Co-elution of n-DBA with impurities (e.g., residual solvents).
Resolution : - Cross-validate with a third method (e.g., HPLC-UV using phenylisocyanate derivatives).
- Pre-treat samples with molecular sieves to remove moisture and repeat GC analysis .
Advanced: How can this compound be utilized in sustainable synthesis of functional polymers?
Methodological Answer:
- Phosgene-Free Routes : React thiophene-2-sulfonamide with triphosgene or carbonyldiimidazole (CDI) under mild conditions (e.g., 40°C in THF).
- Green Solvents : Replace dichloromethane with cyclopentyl methyl ether (CPME) for lower toxicity.
- Applications : Synthesize sulfonated polyurethanes for ion-exchange membranes, leveraging the thiophene ring’s electronic properties .
Advanced: What spectroscopic techniques confirm the structural integrity of this compound derivatives?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
